molecular formula C13H20BNO3 B2534158 [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377611-36-2

[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B2534158
CAS No.: 2377611-36-2
M. Wt: 249.12
InChI Key: DENSCZYUVRVCAC-UHFFFAOYSA-N
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Description

[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C13H20BNO3 and a molecular weight of 249.11 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a boronate ester group, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Cellular Effects

[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can have various effects on cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins. This can also include effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 4-formylphenylboronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both amino and hydroxyl groups along with the boronate ester makes [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol unique in its reactivity and versatility. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSCZYUVRVCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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